molecular formula C5H5NO B1316763 3-Oxocyclobutanecarbonitrile CAS No. 20249-16-5

3-Oxocyclobutanecarbonitrile

Cat. No. B1316763
CAS RN: 20249-16-5
M. Wt: 95.1 g/mol
InChI Key: MSAGLWTVMUDVDT-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

3-Oxocyclobutanecarbonitrile was prepared according to Elend, D.; Fengas, D.; Fray, J. M. Synthetic Communications, 2005, 35, 657. To a solution of 3-oxocyclobutanecarbonitrile (600 mg, 6.31 mmol) in MeOH (25 mL) at 0° C. was slowly added sodium borohydride (263 mg, 6.94 mmol). The reaction mixture was stirred at 0° C. for 1 h then quenched with water and brine and extracted with EtOAc (3×). The combined organics were dried over MgSO4 and concentrated to afford 500 mg (82%) of cis-3-hydroxy-cyclobutanecarbonitrile as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ (ppm) 4.26 (quin, J=7.5 Hz, 1H), 2.70-2.82 (m, 2H), 2.50-2.66 (m, 1H), 2.26-2.41 (m, 2H), 2.09 (br. s., 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][CH:4]([C:6]#[N:7])[CH2:3]1.[BH4-].[Na+]>CO>[O:1]=[C:2]1[CH2:5][CH:4]([C:6]#[N:7])[CH2:3]1.[OH:1][C@@H:2]1[CH2:5][C@H:4]([C:6]#[N:7])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
O=C1CC(C1)C#N
Step Two
Name
Quantity
263 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
then quenched with water and brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1CC(C1)C#N
Name
Type
product
Smiles
O[C@H]1C[C@H](C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 163.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.